Methiotriazamine

Description

Methiotriazamine (IUPAC name pending verification) is a triazine-derived compound hypothesized to contain a methylthio (-S-CH₃) functional group based on its nomenclature and structural analogs . These compounds typically exhibit herbicidal activity by inhibiting photosynthesis in plants . This compound may also share regulatory and toxicological profiles with related triazines, though further research is required to confirm its specific applications and mechanisms.

Properties

CAS No. |

90-07-3 |

|---|---|

Molecular Formula |

C12H17N5S |

Molecular Weight |

263.36 g/mol |

IUPAC Name |

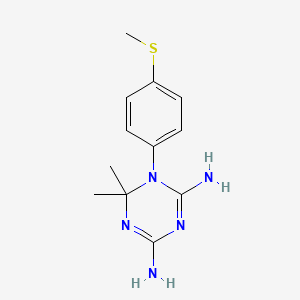

6,6-dimethyl-1-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C12H17N5S/c1-12(2)16-10(13)15-11(14)17(12)8-4-6-9(18-3)7-5-8/h4-7H,1-3H3,(H4,13,14,15,16) |

InChI Key |

GYXWUBHCYWWAOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)SC)N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methiotriazamine can be synthesized through a series of organic reactions. One common method involves the reaction of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine with 4-methylthiophenylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Methiotriazamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted triazines with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of methiotriazamine involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors, thereby disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to microbial cell membrane integrity and enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key triazine derivatives and their properties compared to Methiotriazamine:

Key Observations:

- Activity : Ametryn’s methylthio group enhances foliar absorption compared to chloro-substituted triazines, suggesting this compound may also exhibit dual root/foliar uptake if similarly structured .

- Toxicity : Ametryn’s moderate LD50 (1,750 mg/kg) contrasts with simazine’s lower toxicity, highlighting the impact of substituents on safety profiles. This compound’s toxicity remains uncharacterized but warrants evaluation under frameworks like REACH or OECD guidelines .

Pharmacological and Regulatory Considerations

For instance:

- IC50/EC50 : Critical for comparing herbicide efficacy; ametryn’s IC50 in photosynthesis inhibition is ~0.1 µM, whereas chloro-triazines require higher concentrations .

- Regulatory Status : Methylthiotriazines like ametryn are classified under WHO Hazard Class III (slightly hazardous), requiring compliance with MARPOL and UNRTDG standards during transport .

Contrast with Non-Triazine Compounds

This compound differs significantly from non-triazine analogs like metonitazene hydrochloride (a benzimidazole-derived opioid) in both structure and application. Metonitazene’s nitro (-NO₂) and benzimidazole groups confer µ-opioid receptor affinity, whereas triazines typically target plant biochemical pathways . This underscores the diversity of sulfur-containing compounds in pharmacology versus agrochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.